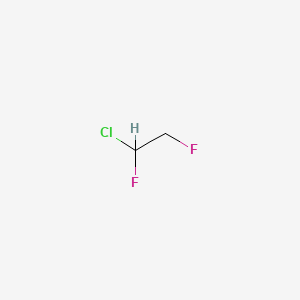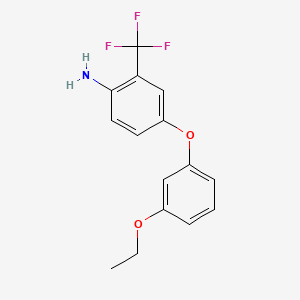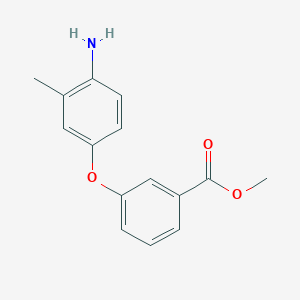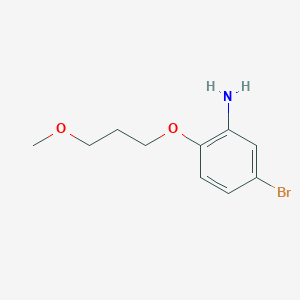
1-氯-1,2-二氟乙烷
描述
1-Chloro-1,1-difluoroethane (also known as HCFC-142b) is a haloalkane with the chemical formula CH3CClF2. It belongs to the hydrochlorofluorocarbon (HCFC) family of man-made compounds that contribute significantly to both ozone depletion and global warming when released into the environment .
Molecular Structure Analysis
The molecular structure of 1-Chloro-1,1-difluoroethane can be represented by the formula C2H3ClF2 . The 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
1-Chloro-1,1-difluoroethane is a highly flammable, colorless gas under most atmospheric conditions. It has a boiling point of -10 °C . Its critical temperature is near 137 °C . The molar mass is 100.495 g·mol−1 .科学研究应用
Production of Vinylidene Fluoride
1-Chloro-1,2-difluoroethane is used in the production of vinylidene fluoride (VDF), a major fluorinated monomer . The traditional method of producing VDF involves the pyrolysis of 1-chloro-1,2-difluoroethane at temperatures above 650°C . However, recent research has shown that metal fluorides can act as catalysts to promote this pyrolysis at lower temperatures of 300–450°C .
Catalytic Dehydrochlorination
The compound is used in catalytic dehydrochlorination processes . For instance, BaClxFy catalysts have been used for the dehydrochlorination of 1-chloro-1,2-difluoroethane to produce vinylidene fluoride at 350°C . This is significantly lower than the industrial manufacture temperature of 600–700°C .
Preparation of Barium Chlorofluoride
1-Chloro-1,2-difluoroethane is used in the preparation of barium chlorofluoride (BaClxFy) catalysts . These catalysts are prepared by solid-state reaction at room temperature with Ba(OH)2 as the precursor and NH4F/NH4Cl as the F and Cl sources .
Refrigerant
1-Chloro-1,2-difluoroethane, also known as HCFC-142b, is used as a refrigerant . It was introduced to replace the chlorofluorocarbons (CFCs) that were initially undergoing a phase-out per the Montreal Protocol .
5. Blowing Agent for Foam Plastics Production HCFC-142b is used as a blowing agent for the production of foam plastics .
Feedstock for Polyvinylidene Fluoride (PVDF)
1-Chloro-1,2-difluoroethane is used as feedstock to make polyvinylidene fluoride (PVDF) . PVDF or co-polymers present chemical resistance, high temperature stability, oxidation resistance, weather resistance, piezoelectric, dielectric, and thermoelectric properties . Hence, they are widely applied in petrochemical, electronic, and electrical fields as well as fluorocarbon coatings .
Production of Fluorine-Containing Fine Chemicals
1-Chloro-1,2-difluoroethane is a raw material and key intermediate for the production of fluorine-containing textile finishing agents, fluorosurfactants, organic silicon fluorine modified resins and other fluorine containing fine chemicals . These products can be used as heat exchange materials, refrigerants, foaming agents, solvents, cleaning agents, polymerisation media, polyolefin and polyurethane expansion agents, gas dielectrics and flame retardants .
安全和危害
1-Chloro-1,1-difluoroethane is considered hazardous by the OSHA Hazard Communication Standard. It contains gas under pressure and may explode if heated. It may displace oxygen and cause rapid suffocation. It may cause genetic defects and cancer. It may cause drowsiness and dizziness. It harms public health and the environment by destroying ozone in the upper atmosphere .
未来方向
HCFC-142b is used as a refrigerant, as a blowing agent for foam plastics production, and as feedstock to make polyvinylidene fluoride (PVDF). It was introduced to replace the chlorofluorocarbons (CFCs) that were initially undergoing a phase-out per the Montreal Protocol, but HCFCs still have a significant ozone-depletion ability. As of the year 2020, HCFC’s are replaced by non-ozone-depleting HFCs within many applications .
作用机制
Target of Action
1-Chloro-1,2-difluoroethane, also known as HCFC-142b, is a man-made compound that belongs to the hydrochlorofluorocarbon (HCFC) family It’s known to interact with the atmosphere when released, contributing significantly to both ozone depletion and global warming .
Mode of Action
It’s known to undergo various chemical reactions in the environment, particularly in the atmosphere . When released, it interacts with other gases and particles in the air, contributing to complex atmospheric processes .
Biochemical Pathways
It’s known to participate in various chemical reactions, especially when it’s released into the atmosphere .
Pharmacokinetics
Its physical and chemical properties, such as its boiling point and critical temperature , suggest that it would volatilize rapidly from water and soil surfaces .
Result of Action
The release of 1-Chloro-1,2-difluoroethane into the environment has significant effects. It contributes to both ozone depletion and global warming . Its release can also lead to the production of other compounds through various chemical reactions .
属性
IUPAC Name |
1-chloro-1,2-difluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3ClF2/c3-2(5)1-4/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVSDUIHNGNMBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3ClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70861882 | |
| Record name | 1-Chloro-1,2-difluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70861882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-1,2-difluoroethane | |
CAS RN |
338-64-7 | |
| Record name | 1-Chloro-1,2-difluoroethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000338647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-1,2-difluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70861882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-CHLORO-1,2-DIFLUOROETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/475N9DO93P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1-chloro-1,2-difluoroethane exert its toxic effects?
A: This compound exhibits high toxicity through inhalation []. Research suggests its toxicity stems from its metabolism into fluoroacetate within the body []. Fluoroacetate is a known poison that disrupts the citric acid cycle (Krebs cycle) by inhibiting the enzyme aconitase. This inhibition leads to the accumulation of citrate in tissues and serum, ultimately causing severe metabolic dysfunction [].
Q2: What evidence suggests that 1-chloro-1,2-difluoroethane's toxicity is due to fluoroacetate production?
A2: Several lines of evidence support this conclusion:
- Clinical signs: Rats exposed to 1-chloro-1,2-difluoroethane displayed symptoms characteristic of fluoroacetate poisoning, including lethargy, hunched posture, and convulsions [].
- Citrate accumulation: Exposure to the compound caused a significant increase in citrate levels in both serum and heart tissue, a hallmark of fluoroacetate poisoning [].
- Fluoroacetate detection: Analysis of urine from exposed rats confirmed the presence of fluoroacetate []. Additionally, fluorocitrate, a product of fluoroacetate and oxaloacetate, was found in the kidneys of exposed rats [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 2-{4-[4-amino-3-(trifluoromethyl)phenoxy]-phenyl}acetate](/img/structure/B1345889.png)

![N-[3-(4-Amino-2-methylphenoxy)phenyl]acetamide](/img/structure/B1345892.png)










